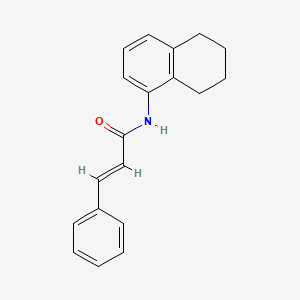

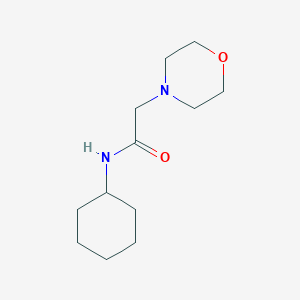

![molecular formula C22H31N5O2 B5724424 N'-[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B5724424.png)

N'-[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine analogues often involves palladium-catalyzed C-C coupling reactions, as demonstrated in the preparation of various antitumor agents (Taylor & Patel, 1992). These methodologies could potentially be adapted for the synthesis of N'-[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine, emphasizing the role of palladium-catalyzed processes in constructing complex pyrimidine frameworks.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of intramolecular hydrogen bonds, contributing to their stability and reactivity. Studies on related compounds, such as ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, reveal the importance of these hydrogen bonds in dictating the planarity and conformation of the molecule (Wu et al., 2005). These structural insights are crucial for understanding the reactivity and potential applications of this compound.

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives exhibit a range of chemical reactions, including condensation and cycloaddition, to yield novel compounds with diverse biological activities. For example, novel pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)acrylates have been prepared via condensation, demonstrating the versatility of pyrazolo[1,5-a]pyrimidine chemistry (Gomha & Farghaly, 2011). These reactions underscore the potential for synthesizing a wide range of derivatives from this compound.

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility and melting points, are influenced by their molecular structure and substituents. For instance, the synthesis and characterization of related compounds highlight the impact of different functional groups on these properties, which are critical for their application in various fields (Rahmouni et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of pyrazolo[1,5-a]pyrimidine derivatives are pivotal for their potential applications. Studies on derivatives like N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide have provided insights into their antiproliferative activity and molecular docking, highlighting the therapeutic potential of these compounds (Huang et al., 2020).

Mécanisme D'action

Target of Action

The primary targets of this compound are the CLK1 and DYRK1A kinases . These kinases are part of the Ser/Thr kinases family, which plays a crucial role in the regulation of various cellular processes . They are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .

Mode of Action

The compound interacts with its targets, CLK1 and DYRK1A kinases, by inhibiting their activity .

Biochemical Pathways

The inhibition of CLK1 and DYRK1A kinases affects several biochemical pathways. These kinases are involved in various regulation processes, especially in Alzheimer’s disease . Therefore, the inhibition of these kinases could potentially disrupt these processes, leading to therapeutic effects in treating diseases like Alzheimer’s .

Pharmacokinetics

The compound was synthesized via a dimroth rearrangement , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties

Result of Action

The result of the compound’s action is the inhibition of CLK1 and DYRK1A kinases, leading to potential therapeutic effects in treating diseases like Alzheimer’s . The compound shows interesting selectivity towards CLK1 and DYRK1A kinases over other tested kinases .

Propriétés

IUPAC Name |

N-[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-diethylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N5O2/c1-7-26(8-2)12-11-23-20-13-15(3)24-22-21(16(4)25-27(20)22)17-9-10-18(28-5)19(14-17)29-6/h9-10,13-14,23H,7-8,11-12H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNAPFRKHLRETL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=CC(=NC2=C(C(=NN12)C)C3=CC(=C(C=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5724347.png)

![2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5724365.png)

![4-bromo-2-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)phenol](/img/structure/B5724373.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5724386.png)

![N-{3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5724394.png)

![N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5724404.png)

![N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5724416.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5724423.png)

![2-hydroxy-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-phenylacetohydrazide](/img/structure/B5724437.png)